

An In-depth Technical Guide on Alectinib (C20H21CIN6O4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro and in-vivo studies of Alectinib (**C20H21CIN6O4**), a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It is designed to be a core resource for professionals in the field of oncology and drug development.

Introduction to Alectinib

Alectinib, sold under the brand name Alecensa, is an orally bioavailable tyrosine kinase inhibitor.[3][4] It is primarily used for the treatment of non-small cell lung cancer (NSCLC) that is positive for alterations in the ALK gene.[4][5] Alectinib has demonstrated high efficacy, including in patients who have developed resistance to the first-generation ALK inhibitor, Crizotinib.[3] It also shows significant activity against central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[5][6]

Mechanism of Action

Alectinib functions as a potent and selective inhibitor of ALK and RET receptor tyrosine kinases.[3][4] In ALK-positive cancers, a genetic rearrangement leads to a fusion gene (like EML4-ALK), resulting in a constitutively active ALK fusion protein.[2][5][7] This aberrant kinase activity drives uncontrolled cancer cell proliferation and survival by activating multiple downstream signaling pathways.[5][7]



Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation.[5][8] This action blocks the subsequent activation of critical downstream signaling cascades, including the PI3K/AKT/mTOR and STAT3 pathways.[1][4][9] By disrupting these signals, Alectinib effectively halts cell proliferation and induces programmed cell death (apoptosis) in tumor cells.[1][4][5]

Alectinib's Mechanism of Action

In-vitro Studies

In-vitro studies have established Alectinib's high potency and selectivity for ALK. It has shown significant inhibitory activity against both wild-type and various mutant ALK forms, including those resistant to Crizotinib.

The inhibitory activity of Alectinib is commonly quantified by the half-maximal inhibitory concentration (IC50).

Target/Cell Line	Assay Type	IC50 Value	Reference
ALK (Anaplastic Lymphoma Kinase)	Cell-free enzymatic assay	1.9 nM	[8][10][11]
ALKF1174L Mutant	Kinase Assay	1.0 nM	[12]
ALKR1275Q Mutant	Kinase Assay	3.5 nM	[12]
ALKL1196M Mutant	Kinase Assay	1.56 nM (Ki)	[8]
RET (Rearranged during Transfection)	Kinase Assay	4.8 nM	[13]
KARPAS-299 (NPM- ALK fusion)	Cell proliferation	3.0 nM	[8]
Kelly (ALKF1174L mutant)	Cell viability	~3.2 µM	[1]
SH-SY5Y (ALK mutant)	Cell viability	~3.5 µM	[1]

Kinase Inhibitory Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)



- Objective: To determine the IC50 of Alectinib against a specific kinase.
- Procedure:
 - Recombinant human ALK kinase is incubated with a substrate peptide and ATP in a reaction buffer.
 - Alectinib is added at various concentrations.
 - The reaction is allowed to proceed, during which the kinase phosphorylates the substrate.
 - A europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (binding to a biotinylated peptide) are added.
 - If phosphorylation occurred, the two fluorophores are brought into proximity, allowing FRET to occur upon excitation.
 - The TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of Alectinib.
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cell Viability Assay (CCK-8)

- Objective: To measure the effect of Alectinib on the proliferation of cancer cell lines.
- Procedure:
 - Cancer cells (e.g., neuroblastoma cell lines like Kelly or SH-SY5Y) are seeded in 96-well plates.[1]
 - After allowing cells to attach, they are treated with Alectinib at a range of concentrations (e.g., 0.001-50 μM) for a specified duration (e.g., 72 hours).[10]
 - A CCK-8 solution (containing WST-8) is added to each well and incubated.
 - Viable cells reduce the WST-8 tetrazolium salt to a colored formazan dye.



- The absorbance is measured with a microplate reader, which is directly proportional to the number of living cells.
- The IC50 is determined as the concentration of Alectinib that causes a 50% reduction in cell viability compared to the untreated control.[1]

Cell Viability Assay Workflow

In-vivo Studies

In-vivo studies, typically using animal models, have demonstrated Alectinib's potent antitumor activity, confirming the promising results from in-vitro experiments.

Animal Model	Cell Line	Treatment	Result	Reference
SCID Mice	NCI-H2228 (NSCLC)	20 mg/kg/day, oral	Substantial tumor regression	[11]
Nude Mice	NCI-H2228 (NSCLC)	0.2-20 mg/kg/day, oral	Dose-dependent tumor growth inhibition (EC50: 0.46 mg/kg)	[12]
Xenograft Mice	Neuroblastoma	Alectinib	Inhibition of PI3K/Akt/mTOR pathways and induced apoptosis	[1]
TH-MYCN Transgenic Mice	Neuroblastoma	Alectinib	Decreased tumor growth and prolonged survival	[1][14]
Rat Model	N/A	Alectinib	High brain-to- plasma ratio (0.63-0.94)	[6]

Tumor Xenograft Mouse Model

Foundational & Exploratory



• Objective: To evaluate the antitumor efficacy of Alectinib in a living organism.

Procedure:

- Cell Implantation: Human cancer cells (e.g., NCI-H2228 NSCLC cells) are subcutaneously injected into immunodeficient mice (e.g., SCID or nude mice).[11][12]
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
- Treatment: Mice are randomized into control (vehicle) and treatment groups. The
 treatment group receives Alectinib orally, once daily, at specified doses (e.g., 20 mg/kg).
 [11]
- Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²) / 2.
- Endpoint: The study concludes after a predetermined period or when tumors in the control group reach a specific size. The efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.[12]

Pharmacokinetic Analysis in Rats

 Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of Alectinib.

Procedure:

- Dosing: Alectinib is administered to a cohort of rats, typically via oral gavage.
- Sample Collection: Blood samples are collected at various time points post-administration.
 For brain penetration studies, brain tissue is also collected.
- Analysis: The concentration of Alectinib and its major active metabolite (M4) in plasma and brain tissue is quantified using a validated analytical method like LC-MS/MS.[15]
- Parameter Calculation: Key pharmacokinetic parameters are calculated, including Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the



curve), and half-life. The brain-to-plasma concentration ratio is calculated to assess CNS penetration.[6][15]

Tumor Xenograft Study Workflow

Conclusion

Alectinib (**C20H21CIN6O4**) is a highly potent and selective ALK inhibitor with robust activity demonstrated in both in-vitro and in-vivo models. Its ability to inhibit key downstream signaling pathways leads to significant antitumor effects, including tumor regression and prolonged survival in preclinical models. Furthermore, its favorable pharmacokinetic profile, particularly its ability to penetrate the central nervous system, makes it a critical therapeutic option for ALK-positive NSCLC patients, especially those with brain metastases. The data and protocols summarized in this guide underscore the strong scientific foundation for Alectinib's clinical use and its importance in the landscape of targeted cancer therapy.

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